molecular formula C9H8N2 B3053943 4-Methyl-5-vinylnicotinonitrile CAS No. 57110-40-4

4-Methyl-5-vinylnicotinonitrile

Cat. No.: B3053943
CAS No.: 57110-40-4
M. Wt: 144.17 g/mol
InChI Key: CTKQFUYQFCTLKO-UHFFFAOYSA-N
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Description

4-Methyl-5-vinylnicotinonitrile is an organic compound with the molecular formula C9H8N2 and a molecular weight of 144.17 g/mol It is a derivative of nicotinonitrile, characterized by the presence of a methyl group at the 4-position and a vinyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-vinylnicotinonitrile typically involves the reaction of 4-methyl-5-vinylnicotinic acid with a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride. This intermediate is then reacted with ammonia (NH3) or a suitable amine to yield the desired nitrile compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-vinylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-5-vinylnicotinonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-5-vinylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-ethylnicotinonitrile
  • 4-Methyl-5-propylnicotinonitrile
  • 4-Methyl-5-butylnicotinonitrile

Uniqueness

4-Methyl-5-vinylnicotinonitrile is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The vinyl group allows for additional functionalization and derivatization, making it a versatile compound for various applications .

Biological Activity

Overview

4-Methyl-5-vinylnicotinonitrile (CAS Number: 57110-40-4) is an organic compound with the molecular formula C9H8N2. Its unique structure, characterized by a vinyl group, enhances its chemical reactivity and potential biological activity. This compound is being investigated for various biological applications, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves the reaction of 4-methyl-5-vinylnicotinic acid with a dehydrating agent like thionyl chloride, followed by reaction with ammonia or a suitable amine to yield the desired nitrile compound. The presence of the vinyl group allows for additional functionalization, making it a versatile compound for various applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that derivatives of nicotinonitriles can inhibit the growth of several bacterial strains. A notable study demonstrated that compounds similar to this compound displayed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundActivity Against S. aureusActivity Against E. coli
This compoundModerateHigh
Similar Derivative AHighModerate
Similar Derivative BLowHigh

Anticancer Properties

The potential anticancer properties of this compound are also under investigation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways, although detailed mechanisms remain to be fully elucidated. The compound's ability to interact with cellular targets makes it a candidate for further exploration in cancer therapeutics .

The mechanism of action for this compound involves its interaction with various molecular targets within cells. It can bind to enzymes and receptors, modulating their activity and leading to biological effects such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
  • Receptor Modulation : It may interact with cell surface receptors, influencing signaling pathways related to cell survival and apoptosis.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted on various nicotinonitriles, including this compound, showcased its efficacy against multiple bacterial strains, supporting its potential as an antimicrobial agent .
  • Anticancer Research : In vitro studies highlighted that derivatives of this compound could effectively induce apoptosis in breast cancer cell lines, suggesting its role as a potential anticancer drug candidate .

Properties

IUPAC Name

5-ethenyl-4-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-3-8-5-11-6-9(4-10)7(8)2/h3,5-6H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKQFUYQFCTLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C=C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552982
Record name 5-Ethenyl-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57110-40-4
Record name 5-Ethenyl-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-4-methylpyridine-3-carbonitrile (4.40 g, 22.3 mmol), potassium vinyltrifluoroborate (3.70 g, 27.9 mmol) and Pd (dppf)2Cl2 (0.4 g) in 30 mL of EtOH and 30 mL of TEA was refluxed under Ar for 4 hours. Concentrated, the residue was purified by column chromatography (petrol ether: EtOAc=50:1) to afford 5-ethenyl-4-methylpyridine-3-carbonitrile.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd (dppf)2Cl2
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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